4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
Description
This compound belongs to a class of sulfonylbenzamide derivatives featuring a thiazole core substituted with a pyridinyl group. Its structure includes a 3-methylpiperidine sulfonyl moiety, which contributes to its physicochemical and biological properties.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-3-2-12-25(13-15)30(27,28)18-6-4-17(5-7-18)20(26)24-21-23-19(14-29-21)16-8-10-22-11-9-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOVOPTWEFSCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 350.39 g/mol
The structure features a sulfonamide group, a thiazole moiety, and a piperidine ring, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The sulfonamide group is often associated with enhanced anticancer properties due to its ability to interact with specific cellular targets.
- Antimicrobial Properties : Preliminary data suggest efficacy against various microbial strains, making it a candidate for further investigation in antimicrobial drug development.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, including proteases that are critical in viral replication.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Interaction with DNA : Some studies suggest that compounds with thiazole and sulfonamide groups can intercalate with DNA, disrupting replication processes in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of viral proteases |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| This compound | TBD | Antitumor | Current Study |
| Similar Sulfonamide Derivative | 5.0 | Antimicrobial | |
| Thiazole-based Compound | 2.5 | Enzyme Inhibition |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antitumor Effects in Cell Lines : A study demonstrated that a related sulfonamide compound significantly reduced the viability of breast cancer cell lines (MCF-7), suggesting potential for therapeutic applications in oncology.
- Antiviral Screening : In vitro assays indicated that thiazole derivatives exhibited antiviral activity against viruses such as SARS-CoV and influenza virus, highlighting the potential for this compound in antiviral drug development.
- Synergistic Effects : Research has shown that combining this compound with conventional antibiotics enhances antimicrobial efficacy, providing a promising avenue for treating resistant bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Thiazole Substitution :
- The pyridin-4-yl group in the target compound distinguishes it from analogs with pyridin-2-yl (e.g., compounds in ) or aryl substituents (e.g., 2D291/2E151). Pyridin-4-yl may alter binding interactions due to nitrogen positioning .
- Bulky substituents (e.g., bromo-methylphenyl in 2D291) enhance cytokine induction but may reduce solubility .
Sulfonyl Group Modifications :
- The 3-methylpiperidinylsulfonyl group likely improves metabolic stability compared to smaller sulfonyl groups (e.g., methylsulfonyl in ). Piperidine substituents (methyl vs. propyl) influence adjuvant potency, with 2E151 (4-propylpiperidinyl) showing stronger IL-12p40 induction than piperidine itself .
Benzamide Substituents :
Q & A
Q. Characterization :
- NMR : Analyze ¹H/¹³C NMR to confirm sulfonyl group integration (~δ 3.0–3.5 ppm for piperidine protons) and thiazole aromaticity (~δ 7.5–8.5 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (e.g., acetonitrile/water gradient) .
- MS : Validate molecular weight via ESI-MS (e.g., [M+H]+ ~500–550 Da) .
Basic: How is the compound’s biological activity initially assessed in vitro?
Answer:
- Target Screening : Use radioligand binding assays (e.g., mGlu1 receptor with [³H]quisqualate) to evaluate affinity (reported Kᵢ values for analogs: ~10–50 nM) .
- Cellular Assays : Test inhibition of enzyme/protein targets (e.g., kinases, phosphatases) via fluorescence-based ATPase assays (IC₅₀ determination) .
- Solubility : Measure in PBS/DMSO mixtures (typical range: <10 µM) to guide dosing .
Advanced: How can researchers optimize synthesis yield and purity for scale-up?
Answer:
-
Yield Improvement :
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Purification :
-
Data Table :
Method Yield (%) Purity (%) Reference Conventional Amidation 39–45 98–99 Microwave Synthesis 65–70 99+
Advanced: How to resolve discrepancies in spectral data (e.g., NMR splitting patterns)?
Answer:
- Dynamic Effects : Check for restricted rotation in sulfonyl groups (e.g., 3-methylpiperidine conformation) causing split peaks; use variable-temperature NMR to confirm .
- Impurity Identification : Compare HPLC retention times with known byproducts (e.g., unreacted thiazole-amine) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridyl-thiazole orientation) .
Advanced: What strategies identify the compound’s target specificity and downstream biochemical pathways?
Answer:
- Proteomics : Use affinity chromatography (biotinylated analog) coupled with LC-MS/MS to pull down interacting proteins .
- Pathway Analysis : Treat cell lines (e.g., HEK293) and perform RNA-seq to map differentially expressed genes (e.g., mTOR/ERK pathways) .
- In Silico Docking : Validate binding poses with mGlu1 receptor models (AutoDock Vina; ΔG ≤ -9 kcal/mol) .
Advanced: How is the compound applied in in vivo imaging studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
